molecular formula C15H17N3O3S B3560780 2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide

2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide

Cat. No.: B3560780
M. Wt: 319.4 g/mol
InChI Key: LMXCAKFKFSBKSS-UHFFFAOYSA-N
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Description

The compound “2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The pyrimidine ring and the acetamide group would likely play significant roles in its structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as hydrolysis, reduction, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its structure, improving its synthesis process, and testing its efficacy and safety .

Properties

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)10-3-5-11(6-4-10)16-14(21)8-22-15-17-12(19)7-13(20)18-15/h3-7,9H,8H2,1-2H3,(H,16,21)(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCAKFKFSBKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide
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2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide
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2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide
Reactant of Route 4
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide
Reactant of Route 5
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide
Reactant of Route 6
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide

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